5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride
Description
The compound 5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride features a pyrazolo[1,5-a]pyridine core substituted with an aminomethyl group at position 5 and a carboxylic acid group at position 3, forming a hydrochloride salt. Its molecular formula is inferred as C₉H₁₂ClN₃O₂ (based on related structures in , and 14), with a molecular weight of approximately 245.67 g/mol. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. Synthesis likely involves multi-component reactions, as seen in pyrazolo-heterocycle chemistry (e.g., ) .
Properties
IUPAC Name |
5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c10-4-6-1-2-12-8(3-6)7(5-11-12)9(13)14;/h5-6H,1-4,10H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXMZJUDCYIZHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)O)CC1CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride typically involves the construction of the pyrazolo[1,5-a]pyridine ring system followed by functionalization at specific positions One common method involves the cyclization of appropriate precursors under acidic or basic conditions For instance, the reaction of 3-aminopyridine with hydrazine derivatives can lead to the formation of the pyrazolo[1,5-a]pyridine core
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for drug development, targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Pyrazolo[4,3-c]pyridine Derivatives
- Ethyl 5-Amino-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate () Structure: A pyrazolo[4,3-c]pyridine core with an ester group (position 7), phenyl substituent (position 2), and ketone (position 3). Molecular Weight: 298.3 g/mol (MS data). Key Differences: The ester group (vs. carboxylic acid in the target compound) and phenyl substituent increase hydrophobicity.
- 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)-quinoline derivative () Structure: A fused pyrazolo[4,3-c]pyridine-quinoline system with methyl and cyclopropyl groups. Molecular Weight: 443.18 g/mol (HRMS data).
Pyrazolo[1,5-a]pyrimidine Derivatives
- 7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile () Structure: A pyrazolo[1,5-a]pyrimidine core with nitrile and methyl groups. Synthesis: Derived from 5-aminopyrazole and acetyl acetone. Key Differences: The nitrile group (vs. carboxylic acid) and pyrimidine ring alter electronic properties and reduce solubility in aqueous media .
Functional Group Modifications
Carboxylic Acid vs. Ester/Acid Derivatives
- 4-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-pyrazolo[1,5-a]pyridine-3-carboxylic acid () Structure: Includes a fluorenylmethyloxycarbonyl (Fmoc)-protected aminomethyl group. Molecular Weight: 425.46 g/mol (C₂₄H₂₃N₃O₄). Key Differences: The Fmoc group introduces steric hindrance and UV-active properties, useful in peptide synthesis but requiring deprotection for biological activity .
2-[(2,2,2-Trifluoroacetamido)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid ()
Comparative Data Table
Biological Activity
5-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride (CAS Number: 1955561-08-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects supported by recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of 231.68 g/mol. Its structure features a pyrazolo-pyridine core which is associated with various biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against several cancer cell lines:
- MCF7 (breast cancer) : The compound exhibited an IC value of approximately 3.79 µM.
- NCI-H460 (lung cancer) : The IC was reported at 42.30 µM.
- SF-268 (brain cancer) : Showed a TGI (total growth inhibition) value of 12.50 µM .
These findings suggest that the compound can effectively inhibit the growth of various cancer cells.
The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. For example, compounds related to pyrazole structures have been shown to cause significant apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth .
Study 1: Cytotoxicity Evaluation
In a study by Cankara et al., various pyrazole-containing amide derivatives were synthesized and evaluated for their cytotoxicity against HCT-116 (colon cancer), Huh-7 (liver cancer), and MCF-7 cell lines. One derivative showed an IC of 1.1 µM against HCT-116 cells . This indicates that modifications in the pyrazole structure can enhance its anticancer activity.
Study 2: Inhibition of Kinases
Another significant study focused on the inhibition of Aurora-A kinase by related pyrazole compounds. The most potent derivative demonstrated an IC of 0.067 µM against Aurora-A kinase, suggesting that targeting specific kinases could be a viable strategy for developing new anticancer therapies .
Data Tables
| Compound Name | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| 5-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid | MCF7 | 3.79 | Apoptosis Induction |
| - | NCI-H460 | 42.30 | Cell Cycle Arrest |
| - | SF-268 | 12.50 | Growth Inhibition |
| Pyrazole Derivative A | HCT-116 | 1.1 | Cytotoxicity |
| Pyrazole Derivative B | Aurora-A Kinase | 0.067 | Kinase Inhibition |
Q & A
What are the established synthetic routes for 5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield?
Basic Research Focus
The synthesis typically involves cyclocondensation of precursors such as substituted pyrazoles and aminomethyl-containing intermediates. For example, analogous compounds like 6-(aminomethyl)pyrazolo[1,5-a]pyridines are synthesized via cyclization under reflux in ethanol or methanol with bases like triethylamine . Key factors include solvent polarity (e.g., ethanol enhances nucleophilicity), temperature control (reflux avoids side reactions), and stoichiometric ratios of reagents. Yield optimization often requires iterative adjustments to these parameters, monitored via TLC or HPLC .
How can structural analogs of this compound guide SAR studies for antimicrobial activity?
Advanced Research Focus
Structural analogs (e.g., ethyl pyrazolo[3,4-c]pyridine carboxylates) demonstrate that substituents at the 3- and 5-positions critically influence bioactivity. For instance:
- Carboxylic acid groups enhance hydrogen bonding with bacterial enzymes.
- Aminomethyl moieties improve membrane permeability.
Methodologically, researchers should:
Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains).
Screen against Gram-positive/-negative bacteria using MIC assays.
Perform molecular docking to map interactions (e.g., with Staphylococcus aureus dihydrofolate reductase) . Contradictions in activity data across studies may arise from impurities; validate purity via NMR and LC-MS before testing .
What analytical techniques are critical for resolving contradictions in reported biological activity data?
Advanced Research Focus
Discrepancies often stem from:
- Purity variability : Use HPLC (>95% purity threshold) and elemental analysis to confirm batch consistency.
- Assay conditions : Standardize protocols (e.g., broth microdilution for MIC assays) across labs.
- Structural confirmation : X-ray crystallography (as applied to related pyrazolo[1,5-a]pyrimidines) resolves stereochemical ambiguities that affect binding . For pharmacokinetic studies, combine LC-MS/MS for metabolite profiling with in vitro CYP450 inhibition assays .
How can reaction conditions be optimized for scalable synthesis without compromising enantiomeric purity?
Advanced Research Focus
Scale-up challenges include maintaining stereochemical integrity and minimizing byproducts. Strategies:
- Catalyst screening : Ammonium chloride (5 mol%) in solvent-free conditions improved yields (86–88%) for analogous dihydrotetrazolo[1,5-a]pyrimidines .
- Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing epimerization.
- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track intermediates .
What methodologies are recommended for studying the compound’s interactions with neuronal receptors?
Advanced Research Focus
The compound’s pyrazolo[1,5-a]pyridine core suggests potential CNS activity. Experimental design should include:
Radioligand binding assays : Test affinity for GABAA or NMDA receptors using [<sup>3</sup>H]-flumazenil.
Electrophysiology : Patch-clamp recordings on hippocampal neurons to assess ion channel modulation.
Metabolic stability : Incubate with liver microsomes to evaluate CYP-mediated degradation .
How do solvent and pH influence the stability of this compound in aqueous solutions?
Basic Research Focus
Stability studies should assess:
- pH dependence : Use buffered solutions (pH 1–10) stored at 25°C/40°C. Monitor degradation via UV-Vis (λmax ~270 nm).
- Solvent effects : Aqueous DMSO (10% v/v) enhances solubility without hydrolysis. Avoid protic solvents like methanol for long-term storage .
What computational tools are effective for predicting off-target interactions in drug discovery?
Advanced Research Focus
Leverage:
- Molecular dynamics (MD) simulations : Probe binding to hERG channels (cardiotoxicity risk).
- QSAR models : Train on pyrazolo[1,5-a]pyridine derivatives with known ADMET profiles.
- AI-driven platforms : Use AlphaFold2 to predict novel protein targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
